molecular formula C13H24N2O3 B6190836 tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2648961-56-0

tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6190836
CAS No.: 2648961-56-0
M. Wt: 256.3
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Description

Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound features a bicyclic framework with a tert-butyl group, an aminomethyl group, and a methoxymethyl group, making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

2648961-56-0

Molecular Formula

C13H24N2O3

Molecular Weight

256.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the bicyclic core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the aminomethyl and methoxymethyl groups makes it versatile in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carbonyl compounds, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structural features make it suitable for use in the development of new pharmaceuticals, agrochemicals, and materials.

Biology: In biological research, the compound can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural complexity allows for the creation of compounds with specific biological activities, such as enzyme inhibition or receptor binding.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

  • Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

  • Tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness: The uniqueness of tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate lies in its bicyclic structure and the presence of both aminomethyl and methoxymethyl groups. This combination of features provides it with distinct chemical and biological properties compared to other similar compounds.

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